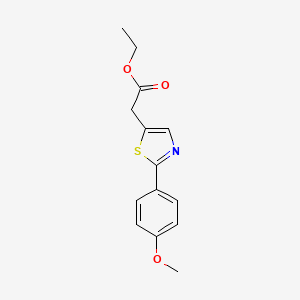

Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-13(16)8-12-9-15-14(19-12)10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTPTPPOZXLLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260783 | |

| Record name | Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885681-46-9 | |

| Record name | Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885681-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Informatic Approaches for Ethyl 2 2 4 Methoxyphenyl Thiazol 5 Yl Acetate and Analogues

Conventional Synthetic Pathways for Thiazole (B1198619) Ring Construction

The classical methods for constructing the thiazole ring remain fundamental in organic synthesis.

Hantzsch Thiazole Synthesis and its Adaptations for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Precursors

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the formation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of precursors to this compound, this method is highly adaptable. The general reaction involves reacting 4-methoxythiobenzamide (B133991) with an appropriate ethyl 4-haloacetoacetate.

The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to yield the thiazole ring. The choice of halogen in the α-haloketone (e.g., bromine or chlorine) and the reaction conditions can influence the reaction rate and yield. While effective, the Hantzsch synthesis may require the use of reactive and potentially hazardous α-haloketones. google.com

Multi-Step Synthesis Strategies for Key Intermediates

The synthesis of this compound often necessitates the preparation of key intermediates through multi-step sequences. One crucial intermediate is 4-methoxythiobenzamide. This can be synthesized from 4-methoxybenzonitrile (B7767037) by reaction with sodium hydrosulfide (B80085) or from 4-methoxybenzaldehyde (B44291) via the Willgerodt-Kindler reaction.

Another key intermediate is an ethyl 4-haloacetoacetate. For instance, ethyl 4-chloroacetoacetate can be prepared by the chlorination of ethyl acetoacetate (B1235776) using sulfuryl chloride. The purity of these intermediates is paramount for the success of the subsequent thiazole ring formation.

Advanced Synthetic Strategies and Methodologies

To overcome the limitations of conventional methods, advanced synthetic strategies have been developed, offering improvements in efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis Techniques for Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govfigshare.com In the context of thiazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov This technique has been successfully applied to Hantzsch-type reactions for the synthesis of various thiazole derivatives. nih.govomicsonline.org The rapid and uniform heating provided by microwaves can minimize the formation of side products. For the synthesis of this compound, a mixture of 4-methoxythiobenzamide and ethyl 4-chloroacetoacetate can be irradiated in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), to afford the desired product in a highly efficient manner. omicsonline.orgnih.gov

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of thiazole derivatives, this can be achieved through several approaches. One key aspect is the use of greener solvents. mdpi.com Traditional solvents like DMF and chlorinated hydrocarbons can be replaced with more environmentally benign alternatives such as ethanol, water, or deep eutectic solvents. mdpi.com

Another green approach is the development of catalyst-free or reusable catalyst systems. For instance, some Hantzsch syntheses can be performed under solvent-free conditions or by using solid-supported catalysts that can be easily recovered and reused. nih.gov The use of ethyl acetate (B1210297) as a solvent is also considered a green alternative due to its lower environmental impact. Furthermore, optimizing reaction conditions to improve atom economy and reduce waste generation are central tenets of green chemistry that can be applied to the synthesis of this compound. uniroma1.it

Analytical Characterization Methodologies for Synthesized Compounds (e.g., Spectroscopic and Chromatographic Techniques)

The structural elucidation and purity assessment of synthesized compounds like this compound are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the molecular structure. For this compound, the 1H NMR spectrum would show characteristic signals for the aromatic protons of the methoxyphenyl group, the thiazole proton, the methylene (B1212753) and ethyl protons of the acetate group, and the methoxy (B1213986) protons. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational bands would include those for the C=O of the ester, C=N and C=C of the thiazole and aromatic rings, and C-O stretching of the ether and ester groups. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. mdpi.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture, ensuring the high purity of the final compound.

Below is a table summarizing the expected analytical data for this compound.

Table 1: Analytical Characterization Data

| Technique | Expected Data |

| 1H NMR | Signals corresponding to aromatic protons, thiazole proton, CH2 of acetate, CH3 of ethyl, and OCH3 protons. nih.gov |

| 13C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the ester, aromatic carbons, thiazole ring carbons, and aliphatic carbons of the ethyl and acetate groups. |

| IR (cm-1) | Characteristic peaks for C=O (ester), C=N, aromatic C=C, and C-O stretching. nih.gov |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. mdpi.com |

| HPLC | A single major peak indicating the purity of the compound. |

| TLC | A single spot with a specific Rf value in a given solvent system. |

Chemo-Informatic Analysis of Synthetic Accessibility and Reaction Predictivity for Thiazole Systems

The synthesis of complex heterocyclic molecules such as this compound and its analogues is increasingly supported by chemo-informatic tools. These computational methods are crucial for evaluating the feasibility of a synthetic route and predicting reaction outcomes, thereby saving significant time and resources in the drug discovery pipeline. This analysis is centered on two primary domains: the assessment of synthetic accessibility (SA) and the prediction of chemical reactions, particularly through computer-aided synthesis planning (CASP).

Synthetic Accessibility (SA) Assessment

Synthetic accessibility is a measure that estimates how easily a compound can be synthesized. rogue-scholar.org For novel thiazole derivatives, SA scores are a critical first-pass filter to prioritize molecules for synthesis. A variety of computational models have been developed to quantify SA, moving from simple complexity metrics to sophisticated machine learning approaches.

Key methodologies for calculating SA include:

Fragment-Based Scoring: This is one of the most common approaches. The molecule is broken down into fragments, and each fragment is assigned a score based on its prevalence in databases of known, easily synthesized compounds (like commercially available molecules). The sum of these fragment scores, often penalized for complexity features, yields the final SA score. The widely used Synthetic Accessibility Score (SAScore) is a prime example of this method. rogue-scholar.org

Reaction Knowledge-Based Models: More advanced models incorporate data from reaction databases. By building a chemical reaction network, these tools can determine the shortest reaction path from known starting materials to the target molecule. mdpi.com Models like the Communicative Message Passing Neural Network (CMPNN) can be trained on these networks to predict whether a compound is "easy-to-synthesize" or "hard-to-synthesize" with high accuracy. mdpi.com Recently, hybrid methods like BR-SAScore have emerged, which enhance traditional fragment-based scoring by integrating information on available building blocks and known reaction rules, providing a more realistic assessment of synthetic feasibility. researchgate.net

| Methodology | Underlying Principle | Key Features | Typical Application |

|---|---|---|---|

| SAScore | Fragment-based analysis combined with complexity penalties. rogue-scholar.org | Calculates a score from 1 (easy) to 10 (very difficult) based on fragment contributions and penalties for features like stereochemistry and macrocycles. | Rapid screening of large virtual libraries to filter out overly complex molecules. |

| SCScore | Based on a deep neural network model trained on data from a large reaction database (Reaxys). | Learns the complexity of molecules from the perspective of chemical reactions, assigning a score reflecting the expected number of reaction steps. | Prioritizing hits from screening campaigns and guiding retrosynthetic analysis. |

| Reaction Knowledge Graph Models (e.g., CMPNN-based) | Uses deep learning on a graph representation of chemical reaction networks from databases like USPTO. mdpi.com | Classifies molecules as easy- or hard-to-synthesize based on the shortest reaction path from available starting materials. mdpi.com | Guiding de novo molecule design to ensure generated structures are synthetically tractable. |

| BR-SAScore | An extension of SAScore that incorporates building block and reaction knowledge. researchgate.net | Differentiates between molecular fragments that are available as building blocks versus those that must be synthesized via reactions, providing a more practical score. researchgate.net | Fine-tuning SA evaluation for specific synthetic capabilities and available chemical inventories. |

Reaction Predictivity and Retrosynthesis

Beyond a simple accessibility score, chemo-informatic tools can propose complete synthetic pathways. Computer-Aided Synthesis Planning (CASP) software uses retrosynthesis algorithms to break down a target molecule into simpler, commercially available precursors. nih.govsynthiaonline.com

The performance of these tools is particularly challenged by complex heterocycles like thiazoles, where ring-forming reactions may be underrepresented in general reaction databases. chemrxiv.org This can lead to poor predictive performance for novel or uncommon heterocyclic systems. chemrxiv.org To address this, advanced AI and machine learning techniques are being employed.

Key technologies in modern CASP include:

Template-Based Approaches: Many CASP tools, such as Synthia™ and ICSYNTH, rely on a vast, curated database of expert-coded reaction rules or "templates". sigmaaldrich.comwikipedia.org The software applies these rules in reverse to the target molecule to identify potential precursors, iteratively building a synthesis tree.

Machine Learning and AI Models: Newer platforms increasingly leverage artificial intelligence. The "Molecular Transformer" model, for instance, treats reaction prediction as a language translation task. researchgate.net It converts reactant and reagent molecules (represented as SMILES strings) into the product's SMILES string, allowing it to predict reactions it has not explicitly seen before. researchgate.net

Transfer Learning for Heterocycles: To overcome the data scarcity issue for specific reaction classes like thiazole synthesis, transfer learning has been successfully applied. nih.govchemrxiv.org In this approach, a model is first trained on a massive, general dataset of chemical reactions. It is then "fine-tuned" on a smaller, specialized dataset of heterocyclic reactions. This method has been shown to significantly improve the accuracy of retrosynthesis predictions for heterocycles, with mixed fine-tuned models achieving a top-1 accuracy of 36.5% for ring-breaking disconnections. nih.govchemrxiv.org

| Tool | Core Technology | Key Features |

|---|---|---|

| Synthia™ (formerly Chematica) | Expert-coded rules. sigmaaldrich.com | Utilizes a large database of manually curated reaction rules to generate pathways, with options to filter by cost, starting materials, and reaction conditions. sigmaaldrich.com |

| CAS SciFinder® | Reaction database integration. cas.org | Leverages the comprehensive CAS collection of reactions to power its retrosynthesis engine, ensuring plans are based on chemically sound, published data. cas.org |

| AiZynthFinder | Open-source, template-based and neural network models. wikipedia.org | Combines Monte Carlo tree search with policy networks trained on reaction templates to explore potential retrosynthetic routes. Can be trained on proprietary user data. wikipedia.org |

| SynRoute | Hybrid approach using general reaction templates and machine learning classifiers. nih.gov | Uses a small set of general reaction templates, with a machine learning model trained for each template to predict the likelihood of success for a given reaction. nih.gov |

| IBM RXN for Chemistry | AI-driven, sequence-to-sequence model (Molecular Transformer). wikipedia.org | A cloud-based platform that uses a neural machine translation approach to predict reaction outcomes and retrosynthetic pathways without predefined rules. wikipedia.orgresearchgate.net |

By applying these chemo-informatic analyses, chemists can evaluate the synthetic tractability of a novel thiazole target like this compound before committing to laboratory work. These tools can highlight potential synthetic bottlenecks, suggest alternative and more efficient routes, and ultimately accelerate the discovery and development process.

Pharmacological Modulations and Mechanistic Elucidation of Ethyl 2 2 4 Methoxyphenyl Thiazol 5 Yl Acetate

Anti-inflammatory and Analgesic Activities of Thiazole (B1198619) Derivatives

The thiazole scaffold is a core structure in a variety of compounds that have demonstrated significant anti-inflammatory and analgesic properties. frontiersin.orgnih.gov This class of heterocyclic compounds has been the focus of extensive research to develop new therapeutic agents with improved efficacy and safety profiles. nih.gov The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. researchgate.netdoaj.org

In Vitro Investigations of Inflammatory Pathway Modulation

Thiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting enzymes crucial to the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netdoaj.org The COX enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs. frontiersin.org

In vitro studies on various thiazole derivatives have demonstrated potent and selective inhibition of COX-2. frontiersin.org For instance, a series of newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives showed significant COX-2 inhibitory activity, with some compounds exhibiting higher selectivity for COX-2 over COX-1 compared to the standard drug celecoxib. frontiersin.org This selective inhibition is a desirable characteristic as it may lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Furthermore, some thiazole derivatives have been identified as dual inhibitors of both COX and 5-lipoxygenase (5-LOX). The 5-LOX enzyme is responsible for the production of leukotrienes, which are potent mediators of inflammation. frontiersin.orgnih.gov The ability to inhibit both pathways simultaneously could offer a broader spectrum of anti-inflammatory action. Research on certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified them as potent 5-LOX inhibitors. nih.gov

The modulation of these inflammatory pathways by thiazole derivatives often involves specific molecular interactions with the active sites of the enzymes. Molecular docking studies have supported experimental results, showing that these compounds can effectively bind to amino acid residues within the active sites of COX-1, COX-2, and 5-LOX, thereby blocking their catalytic activity. frontiersin.org The anti-inflammatory potential is also linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). rsc.orgbohrium.com

Table 1: In Vitro COX/LOX Inhibition by Selected Thiazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 | 0.76 - 9.01 | 42 - 124 | Celecoxib (0.05 µM) |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1 | >32 | N/A | Aspirin (15.32 µM) |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | 5-LOX | 23.08 - 38.46 | N/A | Zileuton (11.00 µM) |

IC50: The half maximal inhibitory concentration. Data synthesized from multiple studies on thiazole derivatives. frontiersin.orgnih.gov

Mechanistic Studies on Analgesic Action in Preclinical Models

The analgesic effects of thiazole derivatives are closely linked to their anti-inflammatory properties, as pain is a cardinal sign of inflammation. ijpsdronline.com By inhibiting the production of prostaglandins (B1171923) through the COX pathway, these compounds can reduce pain sensitivity. frontiersin.org Preclinical studies using various animal models, such as the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test or hot plate method for analgesia, have confirmed the in vivo efficacy of thiazole compounds. frontiersin.orgresearchgate.net

In these models, administration of thiazole derivatives has been shown to significantly reduce edema and decrease the number of writhes or increase pain latency, respectively. researchgate.netnih.gov For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, structurally related to the subject compound, demonstrated significant anti-inflammatory and analgesic activities in vivo. nih.govnih.gov Compounds with halogen substitutions on the 2-arylamino group were particularly potent. nih.gov

The mechanism of analgesic action is primarily believed to be peripheral, resulting from the inhibition of inflammatory mediators. However, some studies suggest that central nervous system mechanisms may also be involved. The ability of these compounds to alleviate pain suggests they interfere with the signaling pathways that transmit nociceptive information to the central nervous system. nih.gov

Antimicrobial Spectrum and Proposed Molecular Targets

Thiazole-containing compounds have emerged as a promising class of antimicrobial agents, exhibiting a wide range of activities against various pathogenic microorganisms. fabad.org.trmdpi.com The versatility of the thiazole ring allows for chemical modifications that can enhance potency and broaden the spectrum of activity. mdpi.com

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Thiazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies have evaluated these compounds against a panel of clinically relevant bacteria, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govacs.org

For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were screened for their antimicrobial activity, showing zones of inhibition against both types of bacteria. acs.org Similarly, research on other novel thiazole derivatives has confirmed their in-vitro antibacterial potency by measuring minimum inhibitory concentration (MIC) values. nih.gov The presence of specific substituents on the thiazole ring, such as a 4-methoxyphenyl (B3050149) group, has been explored in various derivatives, with results indicating that such modifications can significantly influence antibacterial efficacy. researchgate.net The antibacterial effect of some thiazole derivatives has been found to be comparable to or even greater than standard antibiotics like ciprofloxacin (B1669076) in certain cases. researchgate.netresearchgate.net

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

| Bacterial Strain | Type | Compound Class | Activity Measure | Result |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Pyrazolyl-thiazole derivatives | Zone of Inhibition (mm) | 10 - 20 |

| Bacillus subtilis | Gram-Positive | Pyrazolyl-thiazole derivatives | Zone of Inhibition (mm) | 11 - 22 |

| Escherichia coli | Gram-Negative | Benzothiazole derivatives | MIC (µg/mL) | 12.5 - 200 |

MIC: Minimum Inhibitory Concentration. Data represents findings from various studies on different thiazole derivatives. nih.govacs.org

Assessment of Antifungal Efficacy

In addition to their antibacterial properties, many thiazole derivatives exhibit significant antifungal activity. mdpi.comresearchgate.net They have been tested against a range of pathogenic fungi, including various Candida species (such as C. albicans, C. tropicalis, and C. glabrata), Aspergillus species, and Trichophyton species. nih.govdntb.gov.ua

The antifungal potency of these compounds is often evaluated by determining their minimum inhibitory concentrations (MICs). For instance, certain 1,3-thiazolidin-4-ones, which contain a thiazole-related core, showed promising activity against a panel of eight fungal strains, with particularly notable efficacy against C. glabrata, an opportunistic pathogen often resistant to common azole antifungals. dntb.gov.ua The structural features of the thiazole derivative, including the substituents on the core ring, play a crucial role in determining the spectrum and potency of its antifungal action. nih.gov

Postulated Mechanisms of Antimicrobial Action for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

While the precise mechanisms of action for this compound are not definitively established, several mechanisms have been proposed for the antimicrobial activity of the broader thiazole class. These potential mechanisms are generally inferred from the known actions of other antimicrobial agents and the structural characteristics of the thiazole compounds.

One of the most common targets for antimicrobial drugs is the bacterial cell wall. Some antimicrobial agents act by inhibiting the synthesis of peptidoglycan, a critical component of the cell wall, leading to cell lysis. mcgill.ca It is plausible that certain thiazole derivatives could interfere with the enzymes involved in this process.

Another key target is protein synthesis. Many antibiotics function by binding to bacterial ribosomes and disrupting the translation of messenger RNA into proteins, which is essential for bacterial survival. mcgill.ca Thiazole compounds may exert their effect through a similar mechanism.

Furthermore, interference with nucleic acid synthesis is a known mechanism for some antibacterial agents. These drugs can inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair in bacteria. mcgill.canih.gov Given that some thiazole-containing hybrids have been designed to target these enzymes, this represents a possible mode of action. The disruption of the cell membrane, leading to leakage of essential cellular components, is another potential mechanism. The lipophilic nature of many thiazole derivatives could facilitate their interaction with and disruption of the bacterial membrane.

Information regarding the nitric oxide releasing properties of this compound is not available in the current body of scientific literature.

Extensive searches of scientific databases and chemical literature have yielded no specific information concerning the ability of the compound this compound to release nitric oxide (NO). Consequently, data on the quantification of nitric oxide liberation from this specific molecule and the associated cellular and subcellular effects are not documented.

The provided outline requests a detailed pharmacological profile centered on the nitric oxide releasing properties of this compound. This includes:

Nitric Oxide Releasing Properties and Physiological Implications:An overview of its capacity to donate NO and the resulting physiological consequences.

Cellular and Subcellular Effects Associated with Nitric Oxide Release:An examination of the molecular and cellular consequences of NO release by this compound.

Therefore, the requested article focusing solely on the nitric oxide-related pharmacology of this compound cannot be generated at this time.

Structure Activity Relationship Sar and Ligand Design for Ethyl 2 2 4 Methoxyphenyl Thiazol 5 Yl Acetate Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate derivatives is intricately linked to the nature and position of various substituents on its core structure. A systematic analysis of these effects on the 4-methoxyphenyl (B3050149) moiety, the ethyl acetate (B1210297) side chain, and the thiazole (B1198619) heterocycle provides crucial insights for optimizing biological activity.

Influence of the 4-Methoxyphenyl Moiety on Thiazole Bioactivity

The 4-methoxyphenyl group, often referred to as the "A" ring in related compound series, plays a critical role in modulating the biological activity of these thiazole derivatives. Studies on analogous 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated that modifications to this phenyl ring can significantly impact potency. nih.govnih.gov

| Ring "A" Modification | Observed Effect on Bioactivity (in related series) |

| 4-Methoxy (p-OCH3) | Often associated with high potency. |

| 3,4,5-Trimethoxy | Can lead to highly potent compounds in certain series. nih.gov |

| 4-Hydroxy (p-OH) | May result in a decrease in activity compared to the methoxy (B1213986) analog. |

| 4-Amino (p-NH2) | Can also lead to a decrease in activity. |

| Halogen substitution | Effects vary depending on the position and nature of the halogen. |

Table 1: Influence of substituents on the phenyl ring ("A" ring) on the biological activity of analogous thiazole derivatives. Data synthesized from multiple sources.

Role of the Ethyl Acetate Side Chain at the C-5 Position

The ethyl acetate group at the C-5 position of the thiazole ring is a key functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. While direct SAR studies on the modification of this specific side chain in this compound are not extensively documented in publicly available literature, its contribution can be inferred from general principles of medicinal chemistry.

Future research should focus on systematic modifications of this side chain, such as varying the alkyl chain length (e.g., methyl, propyl), introducing branching, or replacing the ester with other functional groups like amides or carboxylic acids, to fully elucidate its role in biological activity.

Impact of Modifications to the Thiazole Heterocycle and Exocyclic Substituents

The thiazole ring, or "B" ring, is the central scaffold of these molecules and its integrity is often essential for maintaining biological activity. However, modifications to the heterocycle itself or the introduction of exocyclic substituents can lead to significant changes in potency and selectivity. nih.govmdpi.com

Replacing the thiazole ring with other five-membered heterocycles, such as oxazole (B20620) or imidazole, has been shown in related series to drastically alter biological activity, often leading to a decrease in potency. This suggests that the sulfur and nitrogen atoms of the thiazole ring are likely involved in critical interactions with the biological target.

| Thiazole Ring ("B" Ring) Modification | Observed Effect on Bioactivity (in related series) |

| 2,4-Thiazole (unsubstituted) | Generally exhibits high potency. |

| 2,4-Oxazole | Significant decrease in activity. nih.gov |

| 2,4-Oxazoline | Marked decrease in activity. nih.gov |

| Methyl substitution on the thiazole ring | Can either increase or decrease activity depending on the position. |

Table 2: Impact of modifications to the heterocyclic core ("B" ring) on the biological activity of analogous compounds. Data sourced from relevant studies. nih.gov

Computational Approaches to SAR Studies

To further rationalize the observed SAR and to guide the design of novel, more potent ligands, computational chemistry offers a powerful toolkit. Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling are two key in silico techniques that have been successfully applied to thiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiazole derivatives, 2D-QSAR models have been developed to identify key molecular descriptors that correlate with their inhibitory activity against various targets. laccei.org

These models often reveal the importance of descriptors related to the molecule's electronic properties, topology, and shape. For instance, a QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors highlighted the significance of descriptors such as the atom-centered autocorrelation (AATSC) and Geary autocorrelation (GATS), which relate to the distribution of atomic properties within the molecule. laccei.org A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + β3(Dipole Moment) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each molecular descriptor. Such models can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure, a potential pharmacophore model could include:

An aromatic ring feature corresponding to the 4-methoxyphenyl group.

A hydrogen bond acceptor feature from the methoxy oxygen and/or the ester carbonyl oxygen.

A hydrophobic feature associated with the ethyl group of the acetate side chain.

The thiazole ring itself as a key heterocyclic feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds. This virtual screening process can rapidly identify novel molecules that possess the desired pharmacophoric features and are therefore likely to exhibit the desired biological activity, accelerating the discovery of new lead compounds. researchgate.net

Rational Design and Synthesis of Optimized this compound Analogs

The rational design of optimized analogs of this compound is a strategic process aimed at enhancing therapeutic efficacy and selectivity. This involves a deep understanding of the structure-activity relationships (SAR) that govern the biological activity of this class of molecules. The design process typically focuses on systematic modifications of the core structure, which consists of a central thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and an ethyl acetate group at the 5-position.

Key areas for structural modification to explore the SAR and develop optimized analogs include:

Modification of the 4-methoxyphenyl ring: Altering the substituent on the phenyl ring can influence the electronic and steric properties of the molecule, which in turn can affect its binding affinity to biological targets. Introducing different electron-donating or electron-withdrawing groups, or varying their position on the ring, are common strategies.

Alterations to the thiazole core: While the thiazole ring is often crucial for the compound's activity, modifications such as substitution at the 4-position can be explored to fine-tune the molecule's properties.

Modification of the ethyl acetate side chain: The ester functionality and the length of the acetate chain are key points for modification. Converting the ester to an amide or a carboxylic acid, or changing the length of the alkyl chain, can impact the compound's polarity, solubility, and interaction with target proteins.

The synthesis of these rationally designed analogs often follows established synthetic routes for 2,5-disubstituted thiazoles. A common synthetic approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For the synthesis of analogs of this compound, this would typically involve reacting 4-methoxythiobenzamide (B133991) with an appropriate ethyl 4-haloacetoacetate derivative.

Recent research into thiazole derivatives has provided valuable insights into their SAR, particularly in the context of anticancer and antimicrobial activities. For instance, studies on 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles have demonstrated that the nature of the substituent at the 2-position of the thiazole ring significantly influences antiproliferative activity. nih.gov While not direct analogs, these findings suggest that modifications at a similar position in the target compound could yield significant changes in biological effect.

Furthermore, the discovery of 4-substituted methoxybenzoyl-aryl-thiazoles as potent anticancer agents highlights the importance of the substituted phenyl and thiazole rings in biological activity. nih.gov These studies have shown that modifications to the aryl groups and the linker between them can lead to substantial improvements in potency, moving from micromolar to nanomolar ranges of activity. nih.gov

The following tables summarize the structure-activity relationship data from studies on analogous thiazole derivatives, providing a basis for the rational design of optimized this compound analogs.

Table 1: Structure-Activity Relationship of 2-Substituted-4-(3',4',5'-trimethoxyphenyl)-5-arylthiazole Analogs

| Compound ID | 2-Substituent | 5-Aryl Group | Antiproliferative Activity (IC50, µM) |

| 3a | -CH3 | 4-methoxyphenyl | 0.021 |

| 3b | -CH3 | 3,4-dimethoxyphenyl | 0.035 |

| 3c | -CH3 | 4-fluorophenyl | 0.042 |

| 3d | -NH2 | 4-methoxyphenyl | >10 |

| 3e | -NHCH3 | 4-methoxyphenyl | 0.85 |

Data synthesized from a study on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. nih.gov

Table 2: Antiproliferative Activity of 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART Agents)

| Compound ID | "A" Ring | "C" Ring | Antiproliferative Activity against Melanoma (GI50, nM) |

| 8a | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | 1.5 |

| 8b | 4-ethoxyphenyl | 3,4,5-trimethoxyphenyl | 1.2 |

| 8c | 4-chlorophenyl | 3,4,5-trimethoxyphenyl | 2.3 |

| 8d | 4-fluorophenyl | 3,4,5-trimethoxyphenyl | 1.8 |

Data derived from the discovery of 4-substituted methoxylbenzoyl-aryl-thiazoles as novel anticancer agents. nih.gov

The synthesis of optimized analogs is an iterative process. Following the design and synthesis of a new series of compounds, they are subjected to biological evaluation. The results of these assays then inform the next cycle of design and optimization, leading to the development of more potent and selective therapeutic agents.

Molecular Interactions and Target Identification of Ethyl 2 2 4 Methoxyphenyl Thiazol 5 Yl Acetate

Enzyme Inhibition and Activation Profiling

No specific studies detailing the investigation of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate as an inhibitor or activator of enzymes related to inflammation or microbial metabolism have been identified. While numerous thiazole (B1198619) derivatives have been explored for such activities, extrapolating these findings to the specific compound would be speculative without direct experimental evidence.

In the absence of studies identifying specific enzyme targets for this compound, there is no available information on its inhibition kinetics or binding characteristics. Such data is foundational for understanding the mechanism of action of a compound and requires experimental enzymatic assays.

Receptor Binding and Modulation Studies

There is a lack of publicly available research on the receptor binding and modulation properties of this compound. Receptor binding assays are crucial for identifying the cellular receptors with which a compound interacts, and this information is currently not available for this specific molecule.

Protein-Ligand Docking and Molecular Dynamics Simulations

Computational studies, such as protein-ligand docking and molecular dynamics simulations, are powerful tools for predicting the interaction of a compound with a biological target. However, for such studies to be meaningful, a specific protein target must first be identified through experimental assays. As no such targets have been documented for this compound, no predictive binding mode or affinity data can be reported.

Similarly, without an identified protein target and corresponding docking or simulation studies, an analysis of the ligand-protein interaction network and characterization of the binding site for this compound cannot be performed.

In Silico Target Prediction and Network Pharmacology Analysis

To elucidate the potential molecular mechanisms of this compound, a comprehensive in silico target prediction and network pharmacology analysis can be employed. This computational approach helps to identify potential protein targets, construct protein-protein interaction (PPI) networks, and analyze the biological pathways implicated in the compound's activity. Such methodologies are instrumental in modern drug discovery for hypothesis generation and understanding the polypharmacology of a compound. nih.gov

Target Prediction

The initial step in this analysis involves predicting the biological targets of this compound using various computational tools. Web-based servers like SwissTargetPrediction can be utilized for this purpose. These platforms operate by comparing the query molecule with a library of known active compounds, predicting targets based on the principle of chemical similarity. bio.tools Given the structural features of this compound, which includes a thiazole ring, a common scaffold in medicinal chemistry, a range of potential targets can be anticipated. nih.govbohrium.com Thiazole derivatives have been reported to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govwisdomlib.orgrsc.org

Based on the common targets of structurally similar thiazole-containing compounds, a list of plausible predicted protein targets for this compound can be generated. These hypothetical targets are often enzymes, receptors, and signaling proteins involved in various disease processes.

Table 1: Hypothetical Predicted Protein Targets for this compound

| Target Class | Predicted Protein Target | Gene Symbol | Function |

| Kinase | Epidermal Growth Factor Receptor | EGFR | Cell proliferation, survival, and differentiation |

| Kinase | Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | Angiogenesis |

| Kinase | Mitogen-activated protein kinase 1 | MAPK1 | Signal transduction |

| Kinase | Proto-oncogene tyrosine-protein kinase Src | SRC | Cell growth, division, and differentiation |

| Oxidase | Cyclooxygenase-2 | PTGS2 (COX-2) | Inflammation and pain |

| Protease | Matrix metalloproteinase-9 | MMP9 | Extracellular matrix degradation |

| Transcription Factor | Nuclear factor kappa-B | NFKB1 | Inflammatory response |

| Transcription Factor | Tumor protein p53 | TP53 | Cell cycle regulation and apoptosis |

| Transporter | P-glycoprotein 1 | ABCB1 | Drug efflux |

| Ion Channel | Voltage-gated potassium channel | KCNH2 | Cardiac action potential repolarization |

Protein-Protein Interaction (PPI) Network Construction

Following the identification of potential targets, a PPI network can be constructed to visualize the complex interactions between these proteins. Databases such as STRING, BioGRID, and MINT are valuable resources for obtaining experimentally validated and predicted protein-protein interactions. nih.govspringernature.comthebiogrid.org The hypothetical PPI network for the predicted targets of this compound would likely reveal a highly interconnected web of proteins, suggesting that the compound may exert its effects through multiple pathways.

Pathway Enrichment Analysis

To understand the biological significance of the predicted target network, pathway enrichment analysis is performed. This analysis identifies biological pathways that are statistically over-represented within the set of predicted target proteins. Tools such as g:Profiler, GSEA, DAVID, and Reactome can be used for this purpose. cytoscape.orgmedium.comebi.ac.ukut.ee The analysis often involves comparing the list of predicted target genes against databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO).

A hypothetical pathway enrichment analysis for this compound might indicate an enrichment of pathways related to cancer, inflammation, and signal transduction, consistent with the known pharmacology of many thiazole derivatives.

Table 2: Hypothetical Enriched KEGG Pathways for Predicted Targets

| KEGG Pathway ID | Pathway Description | p-value |

| hsa05200 | Pathways in cancer | < 0.01 |

| hsa04151 | PI3K-Akt signaling pathway | < 0.01 |

| hsa04010 | MAPK signaling pathway | < 0.01 |

| hsa05212 | Pancreatic cancer | < 0.05 |

| hsa05222 | Small cell lung cancer | < 0.05 |

| hsa04668 | TNF signaling pathway | < 0.05 |

| hsa04064 | NF-kappa B signaling pathway | < 0.05 |

| hsa04115 | p53 signaling pathway | < 0.05 |

| hsa04510 | Focal adhesion | < 0.05 |

| hsa04810 | Regulation of actin cytoskeleton | < 0.05 |

Table 3: Hypothetical Enriched Gene Ontology (GO) Biological Processes

| GO Term ID | GO Term Description | p-value |

| GO:0007165 | Signal transduction | < 0.01 |

| GO:0006954 | Inflammatory response | < 0.01 |

| GO:0043066 | Negative regulation of apoptotic process | < 0.01 |

| GO:0045787 | Positive regulation of cell cycle | < 0.05 |

| GO:0001525 | Angiogenesis | < 0.05 |

| GO:0006357 | Regulation of transcription from RNA polymerase II promoter | < 0.05 |

| GO:0042127 | Regulation of cell proliferation | < 0.05 |

| GO:0016568 | Chromatin modification | < 0.05 |

The in silico target prediction and network pharmacology analysis, while predictive in nature, provides a valuable framework for understanding the potential molecular mechanisms of this compound. The hypothetical findings suggest that the compound may interact with multiple targets involved in key biological processes related to various diseases, highlighting its potential as a lead compound for further investigation. Experimental validation is crucial to confirm these computational predictions.

Advanced Preclinical Methodologies for Mechanistic Research of Ethyl 2 2 4 Methoxyphenyl Thiazol 5 Yl Acetate

In Vitro Mechanistic Assays for Cellular and Molecular Pathway Elucidation

In vitro assays serve as the foundational step in understanding the biological activity of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate at the cellular and molecular level. These controlled laboratory-based experiments provide initial insights into the compound's potential targets and the signaling pathways it modulates.

Cell-Based Reporter Gene Assays for Pathway Analysis

To identify which signaling pathways are affected by this compound, cell-based reporter gene assays are a powerful tool. nih.govnih.gov These assays are engineered to produce a quantifiable signal, such as luminescence or fluorescence, in response to the activation or inhibition of a specific transcription factor or signaling pathway. youtube.com For instance, to investigate the compound's effect on the NF-κB pathway, a cell line could be stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. nih.gov An increase or decrease in luciferase activity upon treatment with the compound would indicate modulation of this pathway.

Table 1: Illustrative Reporter Gene Assay Results for this compound

| Pathway Reporter Construct | Cell Line | Compound Concentration (µM) | Fold Change in Reporter Activity (vs. Control) |

| NF-κB-Luciferase | HEK293 | 1 | 0.98 |

| NF-κB-Luciferase | HEK293 | 10 | 0.52 |

| AP-1-Luciferase | HeLa | 1 | 1.10 |

| AP-1-Luciferase | HeLa | 10 | 1.85 |

| p53-Luciferase | A549 | 1 | 1.05 |

| p53-Luciferase | A549 | 10 | 1.12 |

This table presents hypothetical data for illustrative purposes.

Flow Cytometry and Immunofluorescence for Cellular Target Validation

Flow cytometry and immunofluorescence are indispensable techniques for validating the cellular targets of this compound. For example, if reporter assays suggest an effect on cell cycle progression, flow cytometry with DNA-staining dyes like propidium (B1200493) iodide can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced arrest in a specific phase would be indicative of interference with cell cycle regulatory proteins.

Immunofluorescence, on the other hand, allows for the visualization of the subcellular localization of target proteins. If the compound is hypothesized to affect a particular protein, specific antibodies conjugated with fluorophores can be used to stain cells. Changes in the protein's expression levels or localization within the cell upon treatment can then be observed using fluorescence microscopy.

High-Throughput Screening for Mechanistic Profiling

High-throughput screening (HTS) allows for the rapid assessment of the compound against a large panel of biological targets, providing a broad mechanistic profile. nih.gov By utilizing automated platforms, this compound can be tested against hundreds of kinases, phosphatases, proteases, and other enzymes in biochemical assays. This approach can quickly identify potential primary targets and off-target effects, guiding further mechanistic studies. The firefly luciferase gene is a commonly used tool in cell-based reporter assays for HTS. nih.gov

In Vivo Pharmacodynamic Studies for Target Engagement and Biomarker Analysis

Following the in vitro characterization, in vivo studies are conducted to confirm the mechanism of action in a more complex biological system. These studies help to establish a link between the compound's molecular mechanism and its physiological effects.

Use of Relevant Animal Models for Studying Target Interaction

The selection of an appropriate animal model is crucial for studying the in vivo target engagement of this compound. If in vitro data suggests an anti-inflammatory effect through inhibition of a particular cytokine, a mouse model of inflammation, such as a lipopolysaccharide (LPS)-induced inflammation model, could be employed. In such a model, the compound's ability to reduce the levels of the target cytokine and other inflammatory markers in the plasma or tissues would provide evidence of in vivo target engagement.

Application of Histopathological and Molecular Biology Techniques for Tissue-Level Mechanism Confirmation

To confirm the compound's mechanism at the tissue level, histopathological and molecular biology techniques are applied to tissue samples from treated animals. For instance, if the compound is being investigated for its anti-cancer properties, tumor tissues from a xenograft mouse model can be analyzed.

Histopathological analysis using techniques like hematoxylin (B73222) and eosin (B541160) (H&E) staining can reveal changes in tissue morphology, such as a decrease in tumor cell proliferation or an increase in apoptosis. Further molecular analysis of the tissue, such as Western blotting or immunohistochemistry, can be used to measure the levels of key proteins in the signaling pathway that is believed to be targeted by the compound.

Table 2: Illustrative Immunohistochemical Analysis of Tumor Xenografts Treated with this compound

| Protein Marker | Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) |

| Ki-67 (Proliferation) | Vehicle Control | 2.8 ± 0.4 | 75 ± 8 |

| Ki-67 (Proliferation) | Compound-Treated | 1.2 ± 0.3 | 25 ± 5 |

| Cleaved Caspase-3 (Apoptosis) | Vehicle Control | 0.5 ± 0.2 | 5 ± 2 |

| Cleaved Caspase-3 (Apoptosis) | Compound-Treated | 2.5 ± 0.5 | 40 ± 7 |

This table presents hypothetical data for illustrative purposes.

Future Perspectives and Emerging Research Avenues for Ethyl 2 2 4 Methoxyphenyl Thiazol 5 Yl Acetate Research

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

The thiazole (B1198619) scaffold is a "privileged structure" known to be a component of numerous compounds with a wide array of biological activities. wisdomlib.orgkuey.netresearchgate.net Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antioxidant properties. wisdomlib.orgkuey.netresearchgate.netnih.gov This inherent versatility suggests that the therapeutic potential of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate may extend far beyond its currently known applications.

Future research should focus on systematic screening of this compound against a diverse panel of biological targets. Given that various thiazole derivatives have shown significant cytotoxic activity against multiple cancer cell lines—such as breast (MCF-7), lung (A549), and liver (HepG-2)—a primary avenue of investigation should be its potential as an anticancer agent. nih.govnih.govmdpi.com For instance, some thiazole-pyridine hybrids have exhibited greater anti-breast cancer efficacy than standard drugs like 5-fluorouracil. nih.gov

Beyond oncology, the documented antioxidant capabilities of coumarin-indole-thiazole compounds and the antimalarial effects against Plasmodium falciparum highlight other promising areas for exploration. wisdomlib.org Similarly, the inhibitory effects of certain thiazoles against viruses and their function as α-glucosidase inhibitors in diabetes management open up further therapeutic possibilities. wisdomlib.org A comprehensive biological evaluation of this compound is warranted to uncover these and other potentially novel bioactivities.

Table 1: Known Biological Activities of Thiazole Derivatives and Potential Areas for Investigation

| Biological Activity | Examples of Thiazole Derivatives | Potential Therapeutic Area for this compound |

| Anticancer | Benzimidazole-thiazoles, Indole-linked thiazoles | Oncology (e.g., breast, lung, liver cancers) wisdomlib.orgnih.gov |

| Antioxidant | Coumarin-indole-thiazole compounds | Diseases related to oxidative stress wisdomlib.orgnih.gov |

| Antimalarial | Phenylthiazole derivatives | Infectious Diseases (Malaria) wisdomlib.orgnih.gov |

| Antiviral | Thiazole derivatives inhibiting vesicular stomatitis virus | Infectious Diseases (Viral) wisdomlib.org |

| Antidiabetic | Coumarin-thiazole compounds (α-glucosidase inhibitors) | Metabolic Disorders (Diabetes) wisdomlib.org |

| Anti-inflammatory | General thiazole derivatives | Inflammatory Conditions (e.g., arthritis) kuey.net |

| Antibacterial | Thiazole-hydrazones | Infectious Diseases (Bacterial) researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

The development of new pharmaceuticals is a notoriously lengthy and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools that can significantly accelerate and rationalize the drug discovery pipeline. nih.govbohrium.com For a molecule like this compound, these computational approaches offer powerful methods for exploring its therapeutic potential.

ML algorithms can be trained on large datasets of known thiazole derivatives and their biological activities to predict the potential efficacy of new compounds. researchgate.netmdpi.com This allows for rapid and effective prediction of bioactivity, helping to prioritize which undiscovered therapeutic avenues are most promising to explore experimentally. nih.govresearchgate.net For instance, ML models have been successfully designed to predict urease inhibitors by analyzing essential physicochemical properties. researchgate.net

Furthermore, AI and ML can be instrumental in the design of novel analogues of this compound with improved potency, lower toxicity, and optimized pharmacokinetic profiles. bohrium.commdpi.com Structure-based virtual screening, enhanced by ML scoring functions, can predict the binding of these novel compounds to specific biological targets with greater accuracy. nih.gov These technologies can also predict crucial ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, reducing the high failure rate of drug candidates in later stages of development. nih.gov

Table 2: Applications of AI and ML in Thiazole-Based Drug Discovery

| Application | Description | Potential Impact |

| Bioactivity Prediction | ML models predict the biological activities of novel thiazole compounds based on their chemical structure. researchgate.netmdpi.com | Rapid identification of promising therapeutic targets and lead compounds. |

| High-Throughput Virtual Screening | AI/ML algorithms screen vast chemical libraries to identify potential "hit" compounds against a specific target. nih.gov | Increased success rate of hit identification and reduction in screening costs. |

| De Novo Drug Design | AI generates novel molecular structures with desired properties, such as high binding affinity and low toxicity. | Design of optimized thiazole derivatives with enhanced therapeutic profiles. |

| ADME/T Prediction | Computational models predict the pharmacokinetic and toxicity profiles of drug candidates. nih.gov | Early deselection of compounds with unfavorable properties, reducing late-stage failures. |

| Structure-Activity Relationship (SAR) Analysis | AI helps to elucidate complex relationships between chemical structure and biological activity. bohrium.com | Guides the rational design and optimization of more potent and selective drugs. |

Development of Advanced Delivery Systems for Mechanistic Probes

To fully understand the mechanism of action of this compound and its derivatives, it is often necessary to use them as mechanistic probes in complex biological systems. However, issues such as poor solubility, instability, or non-specific distribution can limit their effectiveness. Advanced drug delivery systems offer a solution to these challenges by enhancing the physicochemical properties and controlling the biodistribution of the compound.

Nanotechnology-based platforms, such as liposomes, nanoparticles, and micelles, can encapsulate thiazole-based compounds, thereby improving their aqueous solubility and protecting them from premature degradation. This is crucial for ensuring that the compound reaches its intended biological target in a sufficient concentration to elicit a measurable response.

Moreover, these delivery systems can be engineered for targeted delivery. By decorating the surface of nanoparticles with specific ligands (e.g., antibodies or peptides), the encapsulated thiazole compound can be directed to particular cell types or tissues. This targeted approach is invaluable for mechanistic studies, as it minimizes off-target effects and allows researchers to investigate the compound's action at a specific site, providing clearer, more interpretable data. Molecular docking can also play a role in designing customized drug delivery systems. nih.gov

Challenges and Opportunities in Thiazole-Based Drug Development Research

Despite their immense potential, the development of thiazole-based drugs is not without its challenges. One significant hurdle is the emergence of drug resistance, which necessitates the continuous development of new molecules with improved potency and novel mechanisms of action. bohrium.com Additionally, the reactivity of the thiazole scaffold must be carefully evaluated, as some derivatives, such as 2-aminothiazoles, are known as frequent hitters in screening campaigns, potentially leading to non-specific inhibition. nih.gov A thorough investigation of a compound's safety profile and potential toxicity is crucial. kuey.net

However, these challenges are balanced by significant opportunities. The thiazole ring is a highly versatile scaffold, amenable to a wide range of chemical modifications at multiple positions. nih.gov This structural flexibility allows medicinal chemists to fine-tune the compound's properties to optimize efficacy, selectivity, and safety. The proven track record of thiazoles in a wide spectrum of biological activities confirms their status as a privileged scaffold in drug discovery, increasing the likelihood of identifying new, potent therapeutic agents. bohrium.comresearchgate.net The ongoing research into novel synthetic strategies further expands the chemical space that can be explored, paving the way for the discovery of next-generation thiazole-based drugs. bohrium.com

Collaborative and Interdisciplinary Research Imperatives in Medicinal Chemistry

The journey of a compound like this compound from a chemical entity to a potential therapeutic agent is a complex, multifaceted process that no single discipline can navigate alone. Modern drug discovery and development demand a highly collaborative and interdisciplinary approach. nih.gov

To unlock the full potential of thiazole-based research, seamless collaboration between various experts is imperative.

Synthetic and Medicinal Chemists are needed to design and synthesize novel derivatives and libraries of compounds for screening. bohrium.com

Computational Chemists and AI/ML Specialists can guide the design process, predict compound properties, and analyze large datasets to identify promising candidates. bohrium.comnih.gov

Biologists and Pharmacologists are essential for performing a wide range of in vitro and in vivo assays to determine the biological activity, efficacy, and mechanism of action of the compounds. wisdomlib.org

Toxicologists must assess the safety and potential adverse effects of lead candidates. kuey.net

Pharmaceutical Scientists are required to develop suitable formulations and delivery systems to ensure the drug can be effectively administered.

By fostering an environment of open communication and data sharing, these interdisciplinary teams can work synergistically to accelerate the research process, overcome challenges more effectively, and increase the probability of translating promising thiazole compounds into clinically valuable medicines.

Q & A

Basic Synthesis and Optimization

Q: What are the critical parameters for optimizing the synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate to improve yield? A: Key parameters include solvent choice, catalyst selection, and inert atmosphere. For example, using dry CH₃CN as a solvent with Cs₂CO₃ as a base under argon ensures efficient nucleophilic substitution during thiazole ring formation . Reaction time (e.g., 4 hours for intermediate coupling) and stoichiometric ratios (e.g., 0.33 mmol of starting material) must be tightly controlled to minimize side reactions. Recrystallization in ethanol enhances purity .

Structural Confirmation via Spectroscopic Methods

Q: How can researchers confirm the structure of this compound using spectroscopic data? A: Combine ¹H/¹³C NMR to identify key groups:

- Thiazole protons (δ 7.1–7.3 ppm for aromatic H) and the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃).

- Ester carbonyl (δ ~170 ppm in ¹³C NMR) and thiazole C-S/C-N signals (δ 160–165 ppm).

IR spectroscopy verifies C=O (1720 cm⁻¹) and C-O (1250 cm⁻¹) stretches. Elemental analysis validates empirical formulas (e.g., C, H, N, S content) .

Advanced: Resolving Contradictions in Synthetic Routes

Q: How can discrepancies in reported synthetic yields for this compound be addressed? A: Variations often arise from catalyst activity (e.g., Cs₂CO₃ vs. KOH) or solvent polarity. Systematic comparison under controlled conditions (e.g., inert vs. ambient atmosphere) is critical. For instance, KOH in ethanol may lead to hydrolysis side reactions, whereas Cs₂CO₃ in CH₃CN improves stability . Kinetic studies (e.g., monitoring by TLC/HPLC) can identify rate-limiting steps .

Biological Activity Evaluation

Q: What methodologies are used to assess the biological activity of this compound, such as PPAR modulation? A: In vitro assays include:

- PPAR-γ transactivation assays using reporter gene systems (e.g., luciferase in HEK293 cells).

- Binding affinity studies via competitive radioligand displacement.

- Nitric oxide release quantification (e.g., Griess assay) to evaluate anti-inflammatory potential . Dose-response curves (IC₅₀/EC₅₀) and molecular docking (e.g., AutoDock Vina) correlate structural features (e.g., 4-methoxyphenyl group) with activity .

Purity Analysis and Validation

Q: Which analytical techniques are most reliable for assessing the purity of this compound? A: HPLC-DAD (Diode Array Detection) is preferred for quantifying impurities (e.g., unreacted intermediates). Use a C18 column with acetonitrile/water gradients (0.1% TFA) for resolution. Mass spectrometry (LC-MS) confirms molecular ion peaks (e.g., [M+H]⁺). Residual solvents are quantified via GC-MS , adhering to ICH guidelines .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: How can researchers design analogs of this compound to enhance biological activity? A: Focus on modifying:

- Thiazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve PPAR binding .

- Ester group : Replace ethyl with methyl/propyl to alter lipophilicity and bioavailability.

- Phenyl ring : Substitute 4-methoxy with 4-fluoro or 4-bromo for enhanced NO release . Docking simulations (e.g., with PPAR-γ PDB: 3DZY) predict binding modes .

Handling and Safety Considerations

Q: What safety protocols are essential when handling this compound? A: Refer to SDS guidelines:

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation (CAS 5255-33-4 derivatives may release toxic fumes).

- Store in airtight containers at 2–8°C to prevent degradation .

Troubleshooting Spectral Data Contradictions

Q: How should researchers resolve unexpected NMR/IR signals during characterization? A: Common issues include:

- Solvent impurities : Ensure deuterated solvents are anhydrous.

- Tautomerism : Thiazole derivatives may exhibit keto-enol tautomerism, altering δ values. Use 2D NMR (COSY, HSQC) to assign protons .

- Crystallinity : Recrystallize to eliminate amorphous impurities affecting IR peaks .

Advanced: Computational Modeling for Mechanistic Insights

Q: How can molecular dynamics simulations enhance understanding of this compound’s reactivity? A: Simulations (e.g., Gaussian, DFT) model transition states in synthesis (e.g., SN2 mechanisms for thiazole formation). QM/MM (Quantum Mechanics/Molecular Mechanics) predicts regioselectivity in nucleophilic attacks .

Derivative Synthesis for Functional Group Exploration

Q: What strategies are effective for synthesizing derivatives with modified acetamide or triazole moieties? A: Use click chemistry (CuAAC) to introduce triazole rings. For acetamide variants, couple with substituted amines via EDC/HOBt activation. Example: React with 4-fluorophenyl isocyanate to form urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.